1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea
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Overview
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available in the NIST Chemistry WebBook . The structure of the specific compound “1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea” was not found.Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine are available in the NIST Chemistry WebBook . The properties of the specific compound “this compound” were not found.Scientific Research Applications
Potential Therapeutic Applications
Drug Metabolism and Pharmacokinetics
Research into compounds with a pyrrolopyridine core often emphasizes their pharmacokinetic properties and metabolic pathways. The detailed study of another compound, INCB018424, a Janus tyrosine kinase1/2 inhibitor, highlights the significance of understanding absorption, distribution, metabolism, and excretion (ADME) in drug development. This research could inform similar studies on 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea, potentially revealing unique pharmacokinetic profiles or metabolic pathways relevant to its efficacy and safety as a therapeutic agent (Shilling et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity .
Biochemical Pathways
The interaction of this compound with FGFRs results in the inhibition of downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea interacts with FGFR1, 2, and 3 . These receptors are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors inhibits their activity, thereby potentially slowing the progression of certain cancers .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of breast cancer cells . It also induces apoptosis and significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFR1, 2, and 3 . This binding inhibits the receptors’ activity, disrupting downstream signaling pathways and potentially slowing the progression of certain cancers .
Properties
IUPAC Name |
1-phenyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(20-15-7-2-1-3-8-15)19-11-5-12-21-13-9-14-6-4-10-18-16(14)21/h1-4,6-10,13H,5,11-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYQQYEMHHTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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